molecular formula C7H9N3O3 B145369 N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide CAS No. 130749-76-7

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide

Cat. No.: B145369
CAS No.: 130749-76-7
M. Wt: 183.16 g/mol
InChI Key: ZEJIBYLBEXEYJA-UHFFFAOYSA-N
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Description

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by acetylation and subsequent reaction with acetamide. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-4H-imidazol-2-yl)acetamide
  • N-(5-oxo-4H-imidazol-2-yl)acetamide
  • N-(3-acetyl-5-oxo-4H-imidazol-2-yl)propionamide

Uniqueness

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4(11)8-7-9-6(13)3-10(7)5(2)12/h3H2,1-2H3,(H,8,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJIBYLBEXEYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)CN1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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